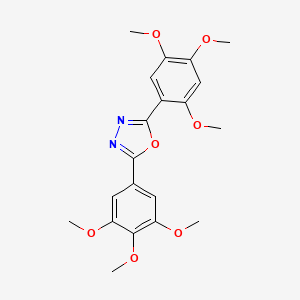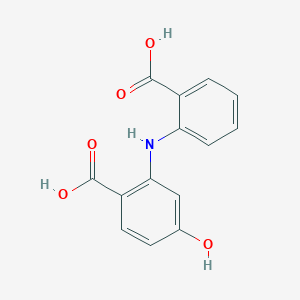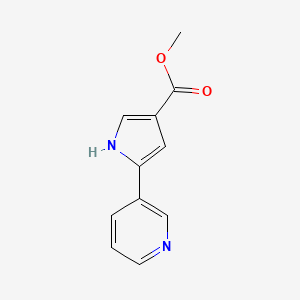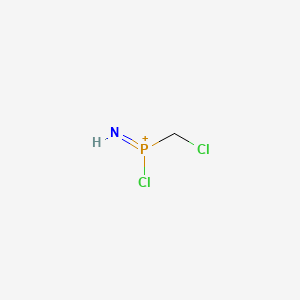phosphanium iodide CAS No. 93824-71-6](/img/structure/B14371387.png)
[4-(Diethylamino)-4-oxobutyl](triphenyl)phosphanium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Diethylamino)-4-oxobutylphosphanium iodide is a phosphonium salt that has garnered interest in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a phosphonium center bonded to a triphenyl group and a 4-(diethylamino)-4-oxobutyl group, with iodide as the counterion. The presence of the phosphonium group imparts distinct chemical properties, making it useful in various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diethylamino)-4-oxobutylphosphanium iodide typically involves the reaction of triphenylphosphine with a suitable alkylating agent. One common method is the reaction of triphenylphosphine with 4-(diethylamino)-4-oxobutyl iodide under mild conditions. The reaction is usually carried out in an inert solvent such as toluene or dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of 4-(Diethylamino)-4-oxobutylphosphanium iodide can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems for purification and isolation further enhances the efficiency of the production process .
化学反应分析
Types of Reactions
4-(Diethylamino)-4-oxobutylphosphanium iodide undergoes various types of chemical reactions, including:
Oxidation: The phosphonium center can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced to form phosphines.
Substitution: The iodide ion can be substituted with other nucleophiles such as halides, cyanides, or thiolates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium cyanide or potassium thiolate are used under mild conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Triphenylphosphine and related phosphines.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, 4-(Diethylamino)-4-oxobutylphosphanium iodide is used as a reagent in organic synthesis. It is particularly useful in Wittig reactions, where it acts as a ylide precursor for the formation of alkenes from carbonyl compounds .
Biology
In biological research, this compound is used as a probe for studying phosphonium ion transport across cell membranes. Its unique structure allows it to interact with biological membranes, making it a valuable tool for investigating membrane dynamics .
Medicine
Its ability to form stable complexes with various drugs makes it a promising candidate for targeted drug delivery .
Industry
In the industrial sector, this compound is used in the production of ionic liquids. These ionic liquids have applications in catalysis, electrochemistry, and as solvents for various chemical processes .
作用机制
The mechanism of action of 4-(Diethylamino)-4-oxobutylphosphanium iodide involves its interaction with molecular targets such as enzymes and cell membranes. The phosphonium center can interact with negatively charged sites on enzymes, altering their activity. Additionally, the compound can integrate into cell membranes, affecting membrane fluidity and permeability .
相似化合物的比较
Similar Compounds
Triphenylphosphine: A common phosphine used in organic synthesis.
Tetraphenylphosphonium chloride: Another phosphonium salt with similar applications.
[4-(Diethylamino)phenyl]methyltriphenylphosphonium iodide: A structurally similar compound with comparable properties.
Uniqueness
4-(Diethylamino)-4-oxobutylphosphanium iodide is unique due to its specific combination of a phosphonium center with a 4-(diethylamino)-4-oxobutyl group. This structure imparts distinct chemical properties, making it more versatile in various applications compared to other phosphonium salts .
属性
CAS 编号 |
93824-71-6 |
|---|---|
分子式 |
C26H31INOP |
分子量 |
531.4 g/mol |
IUPAC 名称 |
[4-(diethylamino)-4-oxobutyl]-triphenylphosphanium;iodide |
InChI |
InChI=1S/C26H31NOP.HI/c1-3-27(4-2)26(28)21-14-22-29(23-15-8-5-9-16-23,24-17-10-6-11-18-24)25-19-12-7-13-20-25;/h5-13,15-20H,3-4,14,21-22H2,1-2H3;1H/q+1;/p-1 |
InChI 键 |
VOROVVDIRVFBEH-UHFFFAOYSA-M |
规范 SMILES |
CCN(CC)C(=O)CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-{5-[1-(1,3-Dithian-2-ylidene)ethyl]-2-methoxyphenyl}pentan-1-one](/img/structure/B14371315.png)
![1-{10-[3-(Piperazin-1-YL)propyl]-10H-phenothiazin-3-YL}butan-1-one](/img/structure/B14371318.png)
![4-[5-(Butylsulfanyl)-1,3,4-oxadiazol-2-YL]-2-methylquinoline](/img/structure/B14371331.png)

![N,N-Diethyl-2-methoxy-5-[(triethylsilyl)oxy]benzamide](/img/structure/B14371342.png)


![3-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]propan-1-ol](/img/structure/B14371363.png)


![1,1'-{2-[2-(Methylsulfanyl)phenyl]ethene-1,1-diyl}dibenzene](/img/structure/B14371371.png)


